molecular formula C12H8BrF3N2O2 B13689227 5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde

5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde

Cat. No.: B13689227
M. Wt: 349.10 g/mol
InChI Key: GVXGGKLWRJMYCU-UHFFFAOYSA-N
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Description

The compound with the identifier “MFCD33022716” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD33022716” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.

    Step 3: Purification of the intermediate product through crystallization or chromatography.

    Step 4: Final modification to introduce the desired functional groups, often involving catalytic hydrogenation or oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of “MFCD33022716” is scaled up using large reactors and continuous flow systems. The process typically involves:

    Bulk synthesis: Utilizing high-capacity reactors to perform the initial condensation and functionalization steps.

    Purification: Employing large-scale chromatography or distillation units to purify the intermediate products.

    Final processing: Conducting the final modification steps in specialized reactors designed to handle the specific reaction conditions required.

Chemical Reactions Analysis

Types of Reactions

“MFCD33022716” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water for basic conditions, hydrochloric acid in ethanol for acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

“MFCD33022716” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which “MFCD33022716” exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. For example, it may inhibit a particular enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Properties

Molecular Formula

C12H8BrF3N2O2

Molecular Weight

349.10 g/mol

IUPAC Name

5-bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C12H8BrF3N2O2/c1-20-8-4-6(12(14,15)16)2-3-7(8)10-11(13)18-9(5-19)17-10/h2-5H,1H3,(H,17,18)

InChI Key

GVXGGKLWRJMYCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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